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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B10768303

(R)-DRFO053 dihydrochloride is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1)
and Cyclin-Dependent Kinases (CDKs).[1][2] This guide provides a comparative analysis of the
cross-reactivity profile of (R)-DRF053 dihydrochloride against other known CK1 and CDK
inhibitors. The data presented here is intended for researchers, scientists, and drug
development professionals to facilitate informed decisions in their research.

Executive Summary

(R)-DRF053 dihydrochloride exhibits potent inhibition of its primary targets, CK1 and several
members of the CDK family.[1][2] While a comprehensive kinome-wide screen for (R)-DRF053
dihydrochloride is not publicly available, existing data on its primary targets and a key off-
target, GSK-3a/[3, allows for a preliminary assessment of its selectivity. In comparison,
alternative CDK and CK1 inhibitors show varying degrees of selectivity. The CDK4/6 inhibitors
Palbociclib and Ribociclib demonstrate high selectivity for their targets, whereas Abemaciclib
displays a broader spectrum of activity against other CDKs. Alternative CK1 inhibitors such as
PF-670462, IC261, and D4476 also exhibit distinct cross-reactivity profiles.

(R)-DRF053 Dihydrochloride: Known Inhibitory
Profile

(R)-DRF053 dihydrochloride, also referred to as compound 13a in seminal literature, was
identified as a roscovitine-derived dual-specificity inhibitor.[1][3] Its known IC50 values are
summarized in the table below.
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Target IC50 (nM)
CK1 14[1][2]
CDK1/cyclin B 220[1]
CDK5/p25 80[1]
CDK2 93 - 290[2]
CDK7 820[2]
GSK-3a/B 4100

Comparative Analysis with Alternative CDK
Inhibitors

To provide context for the selectivity of (R)-DRF053, this section compares its profile with
commercially available and widely studied CDK inhibitors.

CDK Inhibitor Comparison Table

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/18698753/
https://www.bio-techne.com/p/small-molecules-peptides/r-drf053-dihydrochloride_3610
https://pubmed.ncbi.nlm.nih.gov/18698753/
https://pubmed.ncbi.nlm.nih.gov/18698753/
https://www.bio-techne.com/p/small-molecules-peptides/r-drf053-dihydrochloride_3610
https://www.bio-techne.com/p/small-molecules-peptides/r-drf053-dihydrochloride_3610
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Palbociclib (%
Inhibition @ 1uM)

Kinase

Ribociclib (%
Inhibition @ 1uM)

Abemaciclib (%
Inhibition @ 0.1uM)

CDK4/D1 >99

>99

>99

CDK6/D3 >99

N/A

>99

CDK1/CycB <10

<10

53

CDK2/CycA <10

<10

68

CDK2/CycE <10

<10

72

CDK3/CycE <10

<10

58

CDK5/p25 <10

<10

45

CDK7/CycH/MAT1 <10

<10

25

CDK9/CycT1 <10

<10

85

GSK3B <10

<10

65

Other Hits (>65%) 9

115

Data for Palbociclib,
Ribociclib, and
Abemaciclib is derived
from KINOMEscan™
profiling and
represents the
percentage of kinase
that remains bound to
an immobilized ligand
in the presence of the
inhibitor. A lower
percentage indicates
stronger binding of the

inhibitor to the kinase.
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Comparative Analysis with Alternative CK1
Inhibitors

This section provides a comparative overview of the selectivity of (R)-DRF053 with other known
inhibitors of Casein Kinase 1.

CK1 Inhibitor Comparison Table
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PF-670462 (%

Kinase Inhibition @ 10uM) IC261 (IC50) D4476 (IC50)
CK1d >90 ~1 uM 0.3 uM
CK1le >90 ~1 uM N/A
CKla <90 16 uM N/A
JNK1 >90 N/A N/A
JNK2 >90 N/A N/A
JNK3 >90 N/A N/A
p38a >90 >100 puM 5.8 uM
EGFR >90 N/A N/A
ALK5 N/A N/A 0.5uM
PKA N/A >100 puM N/A
cdc2 N/A >100 puM N/A
fyn N/A >100 pM N/A

Data for PF-670462

represents kinases

inhibited by 290% at a
10 uM concentration
in a KINOMEscan®

assay. IC50 values

are provided for IC261

and D4476 where

available.

Experimental Protocols

The following are generalized protocols for the types of in vitro kinase assays typically used to

generate the data presented in this guide.
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In Vitro Kinase Assay (Radiometric)

This method measures the incorporation of a radiolabeled phosphate group from [y-33P]ATP

into a substrate by the kinase.

Reaction Mixture Preparation: A reaction buffer containing Tris-HCI, MgClz, DTT, and a
specific substrate for the kinase of interest is prepared.

Kinase and Inhibitor Incubation: The purified kinase enzyme is pre-incubated with varying
concentrations of the inhibitor (e.g., (R)-DRF053 dihydrochloride) or vehicle (DMSO) in a
96-well plate.

Reaction Initiation: The kinase reaction is initiated by the addition of [y-33P]ATP.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a
defined period.

Reaction Termination: The reaction is stopped by the addition of a solution such as
phosphoric acid.

Detection: The phosphorylated substrate is captured on a filter membrane, and the amount
of incorporated radioactivity is quantified using a scintillation counter.

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition
against the logarithm of the inhibitor concentration.

Kinase Binding Assay (e.g., KINOMEscan™)

This competition binding assay measures the ability of a test compound to displace a

proprietary, immobilized, active-site directed ligand.

Assay Principle: A DNA-tagged kinase is incubated with the immobilized ligand and the test
compound.

Competition: The test compound and the immobilized ligand compete for binding to the
active site of the kinase.
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e Quantification: The amount of kinase bound to the solid support is quantified using
guantitative PCR (qPCR) of the DNA tag.

o Data Output: Results are typically reported as the percentage of the kinase that remains
bound to the immobilized ligand in the presence of the test compound, relative to a DMSO
control.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Simplified CDK4/6 signaling pathway in G1/S phase transition.
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Caption: Role of CK1 in the canonical Wnt/(3-catenin signaling pathway.
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Caption: General workflow for an in vitro kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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